
ethyl 4-(2-chloroacetyl)-3-methyl-1H-pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(2-chloroacetyl)-3-methyl-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a pyrrole ring substituted with an ethyl ester group, a 2-chloroacetyl group, and a methyl group. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-chloroacetyl)-3-methyl-1H-pyrrole-2-carboxylate typically involves the reaction of 3-methyl-1H-pyrrole-2-carboxylic acid with ethyl chloroacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The resulting intermediate is then treated with chloroacetyl chloride to introduce the 2-chloroacetyl group, yielding the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-chloroacetyl)-3-methyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols, leading to the formation of amides, thioesters, and esters, respectively.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the chloroacetyl group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like primary amines, thiols, or alcohols in the presence of a base (e.g., triethylamine) under mild conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or THF.
Major Products Formed
Nucleophilic Substitution: Amides, thioesters, and esters.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Scientific Research Applications
Ethyl 4-(2-chloroacetyl)-3-methyl-1H-pyrrole-2-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is used as a building block in the synthesis of various biologically active molecules, including potential anticancer, antimicrobial, and anti-inflammatory agents.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Biological Studies: The compound is used in studies to understand the structure-activity relationships of pyrrole derivatives and their biological effects.
Industrial Applications: It is employed in the development of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of ethyl 4-(2-chloroacetyl)-3-methyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can act as an electrophile, forming covalent bonds with nucleophilic residues in proteins, thereby inhibiting their activity. This mechanism is particularly relevant in the design of enzyme inhibitors and anticancer agents .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-chloroacetate: A simpler ester with similar reactivity but lacking the pyrrole ring.
3-Methyl-1H-pyrrole-2-carboxylic acid: The parent compound without the ethyl ester and chloroacetyl groups.
Ethyl 4-(2-bromoacetyl)-3-methyl-1H-pyrrole-2-carboxylate: A brominated analog with similar chemical properties.
Uniqueness
Ethyl 4-(2-chloroacetyl)-3-methyl-1H-pyrrole-2-carboxylate is unique due to the presence of both the chloroacetyl and pyrrole moieties, which confer distinct reactivity and biological activity. The combination of these functional groups allows for versatile chemical transformations and potential therapeutic applications.
Properties
Molecular Formula |
C10H12ClNO3 |
|---|---|
Molecular Weight |
229.66 g/mol |
IUPAC Name |
ethyl 4-(2-chloroacetyl)-3-methyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C10H12ClNO3/c1-3-15-10(14)9-6(2)7(5-12-9)8(13)4-11/h5,12H,3-4H2,1-2H3 |
InChI Key |
OTYZPXFPPUOZKL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=CN1)C(=O)CCl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


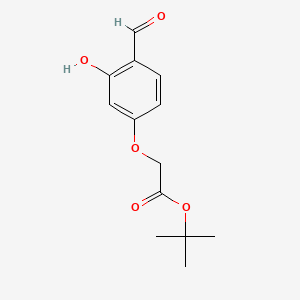
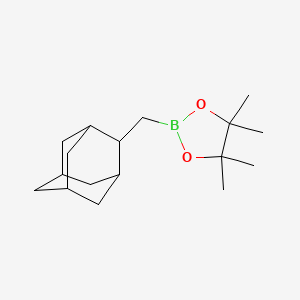
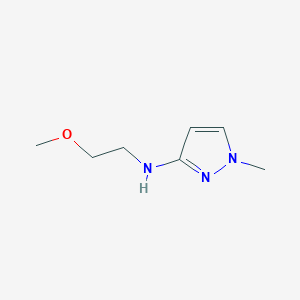
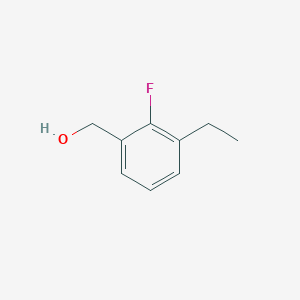
![2-{Bicyclo[2.2.2]octan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13468904.png)
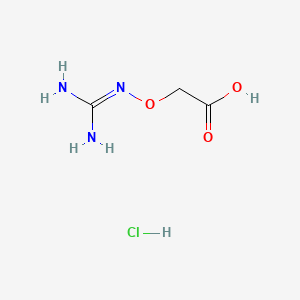

![Tert-butyl 3,6-diazatricyclo[6.1.1.0,1,6]decane-3-carboxylate](/img/structure/B13468917.png)
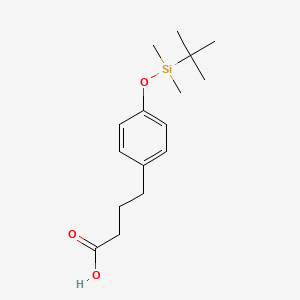

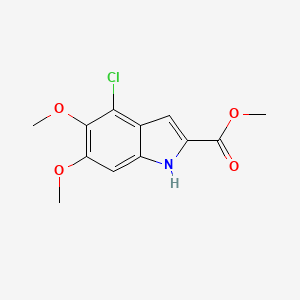
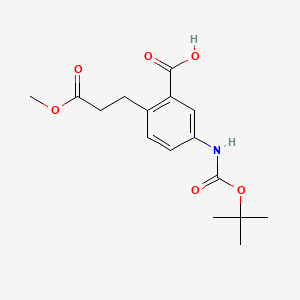
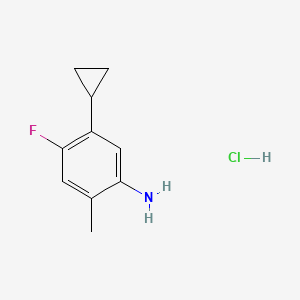
![Rac-[(1s,4s)-4-aminocyclohexyl]methanesulfonyl fluoride hydrochloride](/img/structure/B13468957.png)
